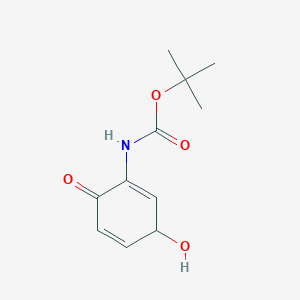
tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxyl group, and a carbamate group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate typically involves the reaction of 3-hydroxy-6-oxocyclohexa-1,4-dien-1-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as halides or alkyl groups can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted tert-butyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory diseases. Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
3-Hydroxy-6-oxocyclohexa-1,4-dien-1-ylamine: Lacks the tert-butyl group, resulting in different reactivity and binding properties.
Tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate: Contains the tert-butyl group, providing steric hindrance and altering its chemical behavior.
Uniqueness: The presence of the tert-butyl group in this compound makes it unique compared to similar compounds. This group enhances the compound's stability and modifies its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(15)12-8-6-7(13)4-5-9(8)14/h4-7,13H,1-3H3,(H,12,15) |
InChI Key |
DKKBCMQWMAJDHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(C=CC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















